molecular formula C13H8ClNO B6375933 4-(3-Chlorophenyl)-2-cyanophenol, 95% CAS No. 1261941-71-2

4-(3-Chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6375933
CAS RN: 1261941-71-2
M. Wt: 229.66 g/mol
InChI Key: BVYLNODPKLYPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-2-cyanophenol, 95% (CPCP) is a chemical compound that has recently been gaining attention due to its potential applications in scientific research and laboratory experiments. CPCP has been found to possess a variety of biochemical and physiological effects, and its ability to interact with other compounds has made it increasingly popular for use in various experiments.

Scientific Research Applications

4-(3-Chlorophenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications, including the analysis of proteins and enzymes, the synthesis of polymers, and the study of the structure and function of DNA. It has also been used in the study of the mechanism of action of drugs and in the development of new drugs. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% has been used to investigate the role of certain proteins in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Chlorophenyl)-2-cyanophenol, 95% binds to certain proteins and enzymes, which then modulate their activity. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% has been found to interact with certain nucleic acids, which may affect the expression of certain genes.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-cyanophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to modulate the expression of certain genes. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, is relatively inexpensive, and has a wide range of applications. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% has been found to be relatively stable and has low toxicity. However, there are some limitations to the use of 4-(3-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments. The use of 4-(3-Chlorophenyl)-2-cyanophenol, 95% may not be suitable for all experiments, as it may have an adverse effect on certain proteins and enzymes. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% may not be suitable for long-term experiments, as its effects may diminish over time.

Future Directions

The potential future directions for the use of 4-(3-Chlorophenyl)-2-cyanophenol, 95% in scientific research and laboratory experiments include the development of new drugs, the study of the mechanism of action of existing drugs, the study of the structure and function of DNA, the study of the regulation of gene expression, and the development of new polymers. In addition, 4-(3-Chlorophenyl)-2-cyanophenol, 95% may be used to study the effects of certain proteins and enzymes on the structure and function of cells, as well as to investigate the role of certain proteins in the regulation of gene expression. Finally, 4-(3-Chlorophenyl)-2-cyanophenol, 95% may be used to investigate the effects of certain compounds on the structure and function of proteins and enzymes.

Synthesis Methods

4-(3-Chlorophenyl)-2-cyanophenol, 95% can be synthesized through a two-step process. The first step involves the reaction between 3-chlorophenol and sodium cyanide in an aqueous solution. This reaction produces 4-(3-chlorophenyl)-2-cyanophenol, which is then purified and crystallized to form 4-(3-Chlorophenyl)-2-cyanophenol, 95%. The second step involves the reaction of 4-(3-Chlorophenyl)-2-cyanophenol, 95% with an acid, such as hydrochloric acid, to form the desired product. The yield of 4-(3-Chlorophenyl)-2-cyanophenol, 95% can be increased by using a higher concentration of sodium cyanide and a lower concentration of hydrochloric acid.

properties

IUPAC Name

5-(3-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYLNODPKLYPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684720
Record name 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2-cyanophenol

CAS RN

1261941-71-2
Record name 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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